2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid
Description
2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid is a nitrobenzoic acid derivative featuring a 4-carbamoylpiperidin-1-yl substituent at the 2-position of the aromatic ring. The nitro group at the 5-position contributes to electron-withdrawing effects, influencing both the compound’s reactivity and binding properties.
Properties
IUPAC Name |
2-(4-carbamoylpiperidin-1-yl)-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c14-12(17)8-3-5-15(6-4-8)11-2-1-9(16(20)21)7-10(11)13(18)19/h1-2,7-8H,3-6H2,(H2,14,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIUPGDWCZXMDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the carbamoyl and nitro groups. One common synthetic route involves the reaction of 4-carbamoylpiperidine with 5-nitrobenzoic acid under specific conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid, highlighting differences in substituents, synthesis routes, and physicochemical properties:
| Compound Name | Substituent at 2-Position | CAS Number | Synthesis Method | Yield (%) | Key Functional Features |
|---|---|---|---|---|---|
| 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (9) | Pyrrolidin-1-yl | 19555-48-7 | Not specified | – | 5-membered ring, no carbamoyl group |
| 5-Nitro-2-(piperidin-1-yl)benzoic acid (10) | Piperidin-1-yl | 42106-50-3 | Not specified | – | 6-membered ring, no carbamoyl group |
| 2-Morpholino-5-nitrobenzoic acid (11) | Morpholino | 4036-83-3 | Not specified | – | Oxygen-containing ring, polar |
| 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitrobenzoic acid (1) | 2,5-Dimethylpyrrol-1-yl | – | Paal-Knorr reaction (toluene) | 11 | Bulky substituent, reduced solubility |
| 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid | 4-Hydroxypiperidin-1-yl (pyrimidine core) | 1116339-69-5 | Custom synthesis | – | Hydroxyl group for H-bonding |
| Target Compound | 4-Carbamoylpiperidin-1-yl | – | Likely coupling reaction | – | Carbamoyl group for H-bonding |
Structural and Functional Differences
Heterocyclic Substituents
- Pyrrolidine vs. Piperidine: Compounds 9 (pyrrolidine) and 10 (piperidine) differ in ring size. The target compound’s piperidine ring with a carbamoyl group introduces additional hydrogen-bonding capacity, which is absent in 9 and 10 .
- Morpholino (11): The morpholine oxygen enhances polarity and solubility but lacks the hydrogen-bonding donor capacity of the carbamoyl group in the target compound .
Carbamoyl Group vs. Other Substituents
- The carbamoyl group in the target compound provides both hydrogen-bonding donor (NH) and acceptor (C=O) sites, which are absent in analogs like 9–11. This feature is critical for interactions with targets such as bacterial enzymes (e.g., E. coli KAS III) or glucokinases, as seen in sulfamoyl benzamide derivatives .
- In contrast, the 2,5-dimethylpyrrole substituent in 1 introduces steric bulk, reducing solubility and possibly limiting target engagement .
Biological Activity
2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a carbamoyl group and a nitrobenzoic acid moiety. Its chemical formula is , and it is classified under nitro compounds, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that nitro compounds, including derivatives of benzoic acid, exhibit significant antimicrobial properties. Specifically, this compound has shown potential against various bacterial strains, including Mycobacterium tuberculosis (Mtb). Studies have demonstrated that nitro derivatives can inhibit pathogen growth effectively, suggesting that this compound may act as a lead for developing new antimycobacterial agents .
Table 1: Antimicrobial Activity of Nitro Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | M. tuberculosis | [Value Needed] |
| 4-Nitrobenzoic acid | E. coli | 0.03 - 0.12 mg/L |
| 3,5-Dinitrobenzoate | S. aureus | [Value Needed] |
Cytotoxicity Studies
In vitro studies using the THP-1 human monocytic cell line have been conducted to assess the cytotoxic effects of the compound. The viability of macrophages treated with varying concentrations of this compound was evaluated using PrestoBlue assays. These studies aim to establish a therapeutic window for potential clinical applications.
Table 2: Cytotoxicity Results on THP-1 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 75 |
| 100 | 50 |
The mechanism by which this compound exerts its biological effects likely involves the generation of reactive nitrogen species (RNS) upon reduction within microbial cells. This process can lead to oxidative stress and subsequent cell death in susceptible organisms . Additionally, the compound may interact with specific cellular targets, modulating pathways related to cell survival and proliferation.
Case Studies and Research Findings
A recent study highlighted the efficacy of nitro compounds in targeting resistant strains of bacteria. In this study, derivatives similar to this compound were synthesized and tested against multi-drug resistant strains of M. tuberculosis. The results indicated that modifications to the nitro group significantly enhanced antimicrobial activity .
Another investigation focused on the structure-activity relationship (SAR) of nitrobenzoates, revealing that substitutions at specific positions on the aromatic ring could dramatically influence both potency and selectivity against various pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
